![molecular formula C15H24N2 B1465790 {1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine CAS No. 1274462-36-0](/img/structure/B1465790.png)
{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine
Descripción general
Descripción
{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol. This compound is characterized by a piperidine ring substituted with a 2,5-dimethylphenylmethyl group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of {1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzyl chloride and piperidine.
Reaction Conditions: The reaction between 2,5-dimethylbenzyl chloride and piperidine is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature.
Formation of Intermediate: The reaction yields an intermediate compound, which is then subjected to further reactions to introduce the methanamine group.
Final Product: The final step involves the reduction of the intermediate compound using a reducing agent such as lithium aluminum hydride or sodium borohydride to obtain this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or piperidine ring are replaced with other groups using appropriate reagents and conditions.
Addition: Addition reactions can occur at the amine group, forming derivatives with various substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.
Aplicaciones Científicas De Investigación
{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
Comparación Con Compuestos Similares
{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine can be compared with other similar compounds, such as:
{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its chemical and biological properties.
{1-[(3,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine:
{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanamine: This compound has a different substitution on the piperidine ring, which may influence its interaction with molecular targets and its overall activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12-5-6-13(2)15(8-12)11-17-7-3-4-14(9-16)10-17/h5-6,8,14H,3-4,7,9-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYHOZAOONDVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


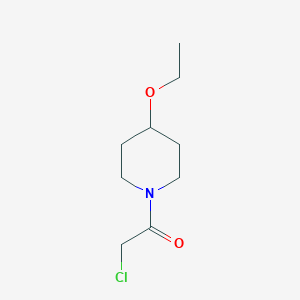
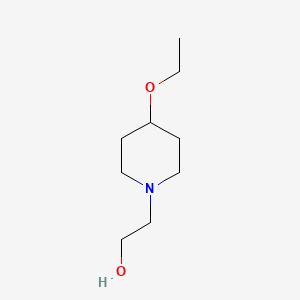
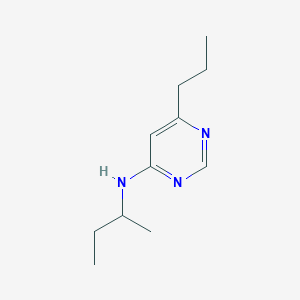

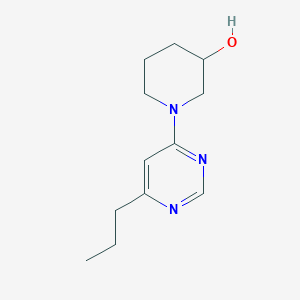
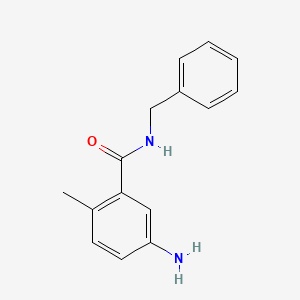
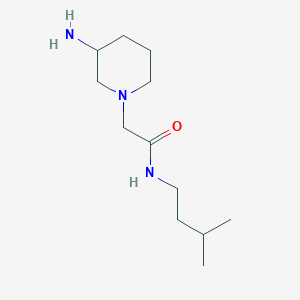

![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)
![4-[2-(4-Methoxybenzylamino)ethyl]phenol](/img/structure/B1465722.png)
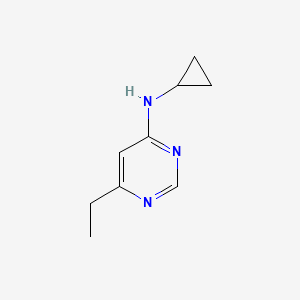

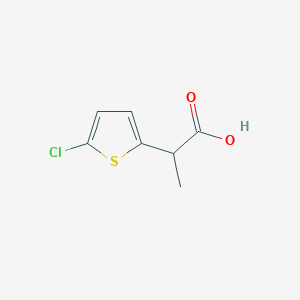
![[2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B1465729.png)
